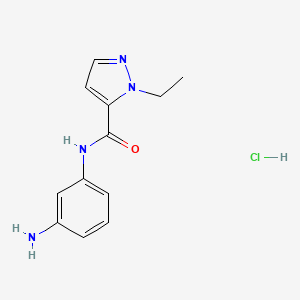

2-amino-N-benzyl-N-ethylacetamide hydrochloride

Overview

Description

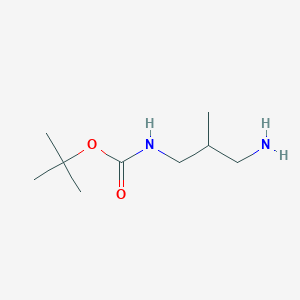

2-amino-N-benzyl-N-ethylacetamide hydrochloride, also known as β-phenylethyl-2-aminobutanoate hydrochloride, is a chemical compound with a wide range of potential applications. It has a molecular weight of 228.72 and its IUPAC name is 2-amino-N-benzyl-N-ethylacetamide hydrochloride .

Molecular Structure Analysis

The Inchi Code for 2-amino-N-benzyl-N-ethylacetamide hydrochloride is1S/C11H16N2O.ClH/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10;/h3-7H,2,8-9,12H2,1H3;1H . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis

2-amino-N-benzyl-N-ethylacetamide hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications

Medicinal Chemistry

2-amino-N-benzyl-N-ethylacetamide hydrochloride: is a compound with potential applications in medicinal chemistry due to its structural features. The presence of an amino group and an acetamide moiety suggests that it could be used as a building block for the synthesis of various pharmacologically active molecules. Its benzyl and ethyl groups may allow for modifications that can lead to the discovery of new therapeutic agents .

Biochemistry Research

In biochemistry research, this compound could play a role in enzyme inhibition studies. The structure of 2-amino-N-benzyl-N-ethylacetamide hydrochloride resembles that of certain amino acid derivatives, which means it could interact with active sites of enzymes, potentially leading to the development of new inhibitors that can be used to study enzyme function and regulation .

Pharmacology

Pharmacologically, 2-amino-N-benzyl-N-ethylacetamide hydrochloride may be explored for its interaction with neurotransmitter systems. Given its structural similarity to known neurotransmitter analogs, it could serve as a lead compound for the development of drugs targeting neurological disorders or conditions related to neurotransmission .

Organic Synthesis

In the field of organic synthesis, this compound could be utilized as an intermediate in the preparation of more complex molecules. Its functional groups are amenable to various chemical reactions, making it a versatile starting material for synthesizing a wide range of organic compounds with potential applications in different industries .

Analytical Chemistry

2-amino-N-benzyl-N-ethylacetamide hydrochloride: might find applications in analytical chemistry as a standard or reagent. Its well-defined structure and properties can be useful in calibrating instruments or developing new analytical methods for the detection and quantification of similar compounds .

Materials Science

Lastly, in materials science, the compound’s properties could be harnessed in the design of functional materials. For instance, its ability to form salts and its solid-state stability might be advantageous in creating novel materials with specific electronic or optical properties .

Environmental Science

Considering environmental science, 2-amino-N-benzyl-N-ethylacetamide hydrochloride could be investigated for its environmental fate and behavior. Research could focus on its biodegradability, potential bioaccumulation, and the development of methods to detect its presence in environmental samples .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The signal word is "Warning" . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse with water .

properties

IUPAC Name |

2-amino-N-benzyl-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10;/h3-7H,2,8-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVONYYOTDOTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)

![3-Amino-6-aza-bicyclo[3.2.1]octane-6-carboxylic acid tert-butyl ester](/img/structure/B1521957.png)